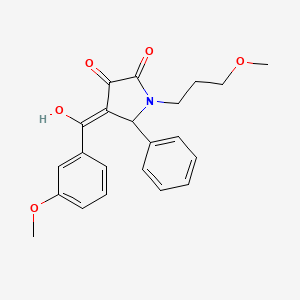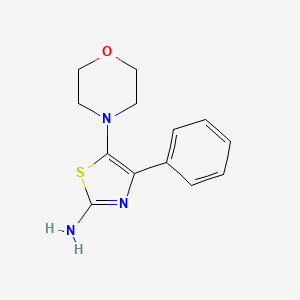![molecular formula C16H18FN3O3 B11051227 1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester](/img/structure/B11051227.png)
1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a fluorobenzoyl group, which imparts unique chemical properties and potential biological activities.
準備方法
The synthesis of 1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions. This step often requires the use of reagents such as 4-fluorobenzoyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反応の分析
1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Due to its unique structure, it is investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals, dyes, and specialty chemicals, contributing to advancements in various industrial sectors.
作用機序
The mechanism of action of 1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that result in therapeutic effects.
類似化合物との比較
1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-1-butanoic acid, α-amino-3,4,5-trimethyl-, methyl ester: This compound lacks the fluorobenzoyl group, resulting in different chemical reactivity and biological activity.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound contains a trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to the fluorobenzoyl group.
3-Amino-1-methyl-1H-pyrazole: This compound has an amino group instead of the fluorobenzoyl group, leading to different applications and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in scientific research and industry.
特性
分子式 |
C16H18FN3O3 |
|---|---|
分子量 |
319.33 g/mol |
IUPAC名 |
methyl 4-[3-[(4-fluorobenzoyl)amino]-5-methylpyrazol-1-yl]butanoate |
InChI |
InChI=1S/C16H18FN3O3/c1-11-10-14(19-20(11)9-3-4-15(21)23-2)18-16(22)12-5-7-13(17)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,19,22) |
InChIキー |
NAXUEEIPGKSSJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)

![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051153.png)

![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)

![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)


![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)